3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran
Description
Synthesis Analysis
The synthesis of derivatives of benzofuran compounds has been explored through various chemical routes. In one study, the synthesis of nitro, amino, and acetamino derivatives of 2,3-dimethylbenzofuran was achieved by the cyclo-dehydration of 3-(m- and p-nitrophenoxy)butanones using polyphosphoric acid or sulfuric acid. This process yielded 2,3-dimethyl-4- and -5-nitrobenzofurans, which could be further reduced to the corresponding aminobenzofurans. The Hofmann reaction of carboxylic amides was used to prepare 4-, 5-, 6-, and 7-aminobenzofurans, and these amines were acetylated to produce acetaminobenzofurans. Additionally, the Sandmeyer reaction was employed to synthesize 7-nitrobenzofuran from 7-aminobenzofuran. This study contributed new compounds to the field, including four aryloxybutanones and various nitro and aminobenzofurancarboxylic amides .
Molecular Structure Analysis
The molecular structure of a synthesized benzofuran derivative, specifically 7-(3'-Amino-2',4',6'-trinitrophenyl)-amino-4,6-dinitrobenzofuroxan, was confirmed using mass spectrometry (MS), infrared spectroscopy (IR), and proton nuclear magnetic resonance (1H NMR). These analytical techniques are crucial for verifying the chemical structure and functional groups present in the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran derivatives are complex and involve multiple steps. For instance, the self-reaction and azidation of 3-chloro-2,4,6-trinitrobenzenamine led to the formation of a dinitrobenzofuroxan derivative with a total yield of 68%. Such reactions are indicative of the intricate processes required to synthesize specific benzofuran compounds with desired functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are of significant interest due to their potential applications. The thermal behavior of the synthesized 7-(3'-Amino-2',4',6'-trinitrophenyl)-amino-4,6-dinitrobenzofuroxan was studied using differential scanning calorimetry (DSC) and thermogravimetric analysis (TG). The initial decomposition temperature was found to be 245.6°C, and the mass loss between 150-400°C was 63%, indicating the compound's stability and reactivity under thermal conditions .
Scientific Research Applications
Synthesis and Molecular Studies
- Various derivatives of benzofuran, including those related to 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran, have been synthesized and studied. For example, the synthesis of nitro, amino, and acetamino derivatives of 2,3-dimethylbenzofuran was explored, leading to the production of new compounds with potential research applications (Kawase, Takata, & Hikishima, 1971).
Applications in Biological Studies
- Compounds similar to 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran, such as derivatives of 6-amino-2-phenylbenzothiazoles, have been prepared and evaluated for their antitumor activities against various human cancer cell lines (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006).
Antibacterial Activity Studies
- Research into compounds structurally related to 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran has indicated potential antibacterial activity. For instance, a study on the antibacterial activity of nitrobenzofurans, including various derivatives, demonstrated bacteriostatic properties (Powers, 1976).
Chemical Reactivity and Structural Analysis
- Investigations into the chemical reactivity and structural properties of compounds similar to 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran have been conducted. For example, a study on 4,6-dichloro-5-nitrobenzofuroxan discussed different polymorphisms and the reactivity of amino derivatives through DFT calculations (Chugunova et al., 2021).
properties
IUPAC Name |
(3-amino-6-nitro-1-benzofuran-2-yl)-(4-chlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O4/c16-9-3-1-8(2-4-9)14(19)15-13(17)11-6-5-10(18(20)21)7-12(11)22-15/h1-7H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGLTLBWGQVJNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C3=C(O2)C=C(C=C3)[N+](=O)[O-])N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403727 | |
Record name | 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran | |
CAS RN |
351003-28-6 | |
Record name | (3-Amino-6-nitro-2-benzofuranyl)(4-chlorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351003-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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